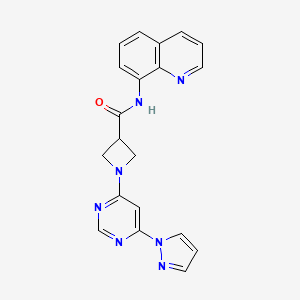

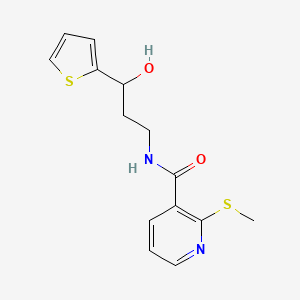

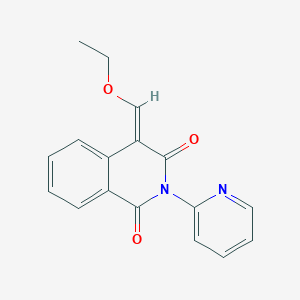

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the asymmetric bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA) has been reported . This process involves the use of whole cells of Rhodotorula glutinis and results in excellent enantioselectivity .Chemical Reactions Analysis

The asymmetric bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA) has been reported . The reaction had excellent enantioselectivity with a >95% conversion .Physical And Chemical Properties Analysis

The molecular formula of a similar compound, (S)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide, is C8H12N2O2S, and its molecular weight is 200.26 .科学的研究の応用

Metabolic Interactions and Applications

Metabolic Pathways Involvement

Methylene-C14-dioxyphenyl compounds, closely related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide, play a role in metabolic pathways. These compounds are metabolized in the liver and insects, impacting the metabolism and action of certain drugs and insecticide chemicals (Casida et al., 1966).

Corrosion Inhibition

Nicotinamide derivatives, including those structurally similar to this compound, have been found to inhibit corrosion on mild steel in acidic solutions, demonstrating their potential in materials science and engineering applications (Chakravarthy et al., 2014).

Biological and Therapeutic Implications

Enzymatic Activity and Cancer Research

The enzymatic activity of nicotinamide N-methyltransferase, which processes nicotinamide and its derivatives, has been studied for its role in cancer cell metabolism and potential as a target for cancer therapy. Understanding this enzyme's interaction with compounds like this compound can be crucial in cancer research and treatment (Peng et al., 2011).

Cancer Cell Metabolism

Nicotinamide phosphoribosyltransferase, which acts on nicotinamide derivatives, is significant in cancer cell bioenergetics and metabolism. This enzyme's modulation could influence the metabolic pathways in cancer cells, highlighting the importance of compounds like this compound in cancer research (Tolstikov et al., 2014).

Material Science and Industrial Applications

Corrosion Inhibition in Industrial Settings

The use of nicotinamide derivatives in corrosion inhibition of metals in acidic environments is an important application in industrial and material sciences. This research underscores the potential utility of compounds like this compound in protecting industrial materials (Jeeva et al., 2017).

Fungicidal Properties

Studies on N-(thiophen-2-yl) nicotinamide derivatives have demonstrated notable fungicidal activities, suggesting the potential agricultural applications of such compounds in controlling plant diseases (Wu et al., 2022).

特性

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-19-14-10(4-2-7-16-14)13(18)15-8-6-11(17)12-5-3-9-20-12/h2-5,7,9,11,17H,6,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMUHNYTCXOOKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2721086.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B2721091.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721097.png)

![2-[4-(Trifluoromethoxy)benzenesulfonamido]acetic acid](/img/structure/B2721099.png)

![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)

![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)